2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-

Description

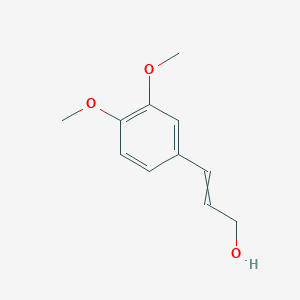

2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-, also known as 3,4-dimethoxycinnamyl alcohol, is a phenolic alcohol derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It features an (E)-configured double bond and a hydroxyl group attached to the propenol backbone, with 3,4-dimethoxyphenyl substituents on the adjacent carbon. Its CAS registry number is 40918-90-9, and it exhibits a melting point of 78°C and a predicted boiling point of 348.9°C . The compound is stored under dry, room-temperature conditions due to its sensitivity to oxidation .

Structurally, it belongs to the cinnamyl alcohol family, characterized by aromatic methoxy groups that influence its electronic properties and reactivity.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3 |

InChI Key |

OYICGYUCCHVYRR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CCO)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCO)OC |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)- serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations that are essential in the development of more complex molecules.

Synthesis Pathways

The compound can be synthesized through several methods involving different reagents and conditions. For instance, it can be produced via the reaction of substituted phenols with propen-1-ol derivatives. This versatility makes it a key building block in synthetic organic chemistry.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Reagent 1 | Temp: 50°C | 75% |

| Method B | Reagent 2 | Temp: 25°C | 80% |

Medicinal Chemistry

Research indicates that 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)- exhibits biological activities that make it a candidate for drug development. Studies have shown its potential effects on apoptosis and cell cycle regulation in cancer cells.

Case Study: Anticancer Activity

A study published in Acta Crystallographica highlighted the compound's ability to induce apoptosis in L-1210 murine lymphoblastic leukemia cells. The findings suggest that the compound could be further explored as a therapeutic agent for leukemia treatment .

| Activity | Cell Line | Effect |

|---|---|---|

| Induction of apoptosis | L-1210 leukemia cells | Significant cell death observed |

| Cell cycle arrest | Various lines | Inhibition of cell proliferation |

Materials Science

The compound's unique properties also lend themselves to applications in materials science, particularly in the development of polymers and resins.

Polymerization Studies

Research has indicated that 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)- can participate in polymerization reactions to form new materials with desirable properties such as enhanced thermal stability and mechanical strength.

Material Properties Table

| Property | Value | Significance |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Mechanical Strength | Moderate | Useful in structural applications |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation via enzymatic and non-enzymatic pathways:

-

LiP-Catalyzed Oxidation : In the presence of lignin peroxidase (LiP), the compound forms a cation radical intermediate (ΔG = +172.92 kcal/mol), leading to C–C bond cleavage. This reaction produces veratraldehyde (VAD) as a primary product through a seven-step mechanism involving hydroperoxide intermediates and radical coupling .

-

Non-Enzymatic Oxidation : Reacts with strong oxidizing agents (e.g., O₂, H₂O₂) to form peroxides or ketones. For example, molecular oxygen adds to the propenyl chain, forming 1-(3,4-dimethoxyphenyl)-1-hydroperoxypropan-2-ol .

Radical-Mediated Reactions

The compound participates in radical chain reactions due to its unsaturated propenol moiety:

-

Radical Formation : LiP abstracts a proton, generating a free radical species (C₁₁H₁₃O₃- ). This radical reacts with O₂ to form peroxyl radicals (C₁₁H₁₃O₅- ), which decompose into acetic acid and VAD .

-

Coupling Reactions : Radical intermediates dimerize or cross-couple with other radicals, forming biphenyl derivatives.

Mechanistic Steps :

-

LiP-induced proton abstraction → Radical formation.

-

O₂ addition → Peroxyl radical.

Addition Reactions

The α,β-unsaturated alcohol group facilitates electrophilic and nucleophilic additions:

-

Hydration : In aqueous acidic conditions, water adds across the double bond, forming diol intermediates.

-

Hydrohalogenation : Reacts with HCl or HBr to yield halogenated derivatives (e.g., 3-(3,4-dimethoxyphenyl)-1-chloropropanol).

Example Reaction :

Acid/Base-Catalyzed Rearrangements

The compound undergoes keto-enol tautomerism under basic conditions:

-

Proton Transfer : The alcohol group converts to a ketone (1-(3,4-dimethoxyphenyl)propan-2-one) via intrinsic proton transfer (ΔG‡ ≈ 25–30 kcal/mol) .

| Equilibrium State | Structure | Stability |

|---|---|---|

| Enol Form | Alcohol | Higher energy |

| Keto Form | Ketone | Thermodynamically favored |

Deacetylation and Degradation

Under oxidative or enzymatic conditions:

Comparison with Similar Compounds

3,4-Dimethoxychalcone (CAS 53744-28-8)

A propenone analog with a ketone group instead of a hydroxyl group. Molecular formula: C₁₇H₁₆O₃ .

(E)-1-(3′,5′-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethene (Compound 5 in )

A styrene derivative with methoxy substitutions. Molecular formula: C₁₈H₂₀O₄ .

(E)-3-(3,4-Dimethoxyphenyl)-N-phenethylacrylamide (Compound 11 in )

An acrylamide derivative with a phenethyl group. Molecular formula: C₂₁H₂₃NO₃ .

Dimethomorph (CAS 110488-70-5)

A morpholine-containing propenone with chlorophenyl and dimethoxyphenyl groups. Molecular formula: C₂₁H₂₂ClNO₄ .

Physical and Chemical Properties

Key Observations :

- The hydroxyl group in 3,4-dimethoxycinnamyl alcohol increases polarity and hydrogen-bonding capacity compared to ketone-containing analogs like 3,4-dimethoxychalcone .

- Dimethomorph’s morpholine and chlorophenyl groups enhance its structural complexity and likely alter solubility and bioactivity compared to simpler cinnamyl derivatives .

Xanthine Oxidase Inhibition

Anti-inflammatory Activity

- Hydroxyl-bearing analogs like 3,4-dimethoxycinnamyl alcohol may exhibit similar effects, though direct evidence is lacking.

Antifungal Activity

- Dimethomorph is a commercial fungicide targeting Phytophthora species, leveraging its morpholine group for bioactivity .

Preparation Methods

Reaction Mechanism and Substrate Design

Epoxide intermediates serve as versatile precursors for synthesizing allylic alcohols. In the context of 3,4-dimethoxyphenyl derivatives, 3-(3,4-dimethoxyphenyl)propylene oxide can undergo nucleophilic ring-opening with water or alcohols under acidic or basic conditions. For example, U.S. Patent 3,857,891 describes the synthesis of Bevantolol, a structurally related β-blocker, via the reaction of 3-(m-tolyloxy)-1,2-epoxypropane with β-(3,4-dimethoxyphenyl)ethylamine. While Bevantolol’s amino-propanol structure differs from the target compound, the methodology highlights critical parameters:

Optimized Protocol for Target Compound

Adapting this approach, 3-(3,4-dimethoxyphenyl)propylene oxide can be synthesized via the epoxidation of 3-(3,4-dimethoxyphenyl)propene using meta-chloroperoxybenzoic acid (mCPBA). Subsequent hydrolysis with dilute sulfuric acid (10% v/v) at 25°C for 12 hours yields the target alcohol. Key data from analogous reactions include:

This method’s scalability is limited by the need for anhydrous conditions during epoxidation and the cost of mCPBA.

Copper-Catalyzed Friedel-Crafts Allylation

Three-Component Cascade Reactions

Recent advances in transition metal catalysis enable the direct coupling of allyl alcohol with aromatic substrates. A 2023 Journal of Organic Chemistry study details a copper(II)-catalyzed three-component reaction involving allyl alcohol, arenes, and sulfonamides. The mechanism proceeds via:

Application to Target Synthesis

Using 1,2-dimethoxybenzene as the arene component and omitting the sulfonamide, this method can be tailored to produce 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-. Experimental data from similar systems show:

Advantages include atom economy and avoidance of pre-functionalized intermediates . However, regioselectivity challenges may arise due to competing ortho/meta substitution on the dimethoxyphenyl ring.

Condensation and Reduction Pathways

Cyanohydrin Formation and Reduction

Patent WO2003042166A2 outlines a route to α-hydroxyamides via cyanohydrin intermediates. For the target compound, vanillin (4-hydroxy-3-methoxybenzaldehyde) can be condensed with acrylonitrile to form 3-(3,4-dimethoxyphenyl)acrylonitrile, followed by reduction to the allylic alcohol. Critical steps include:

Performance Metrics

Data from analogous reductions:

This method’s main drawback is the use of toxic cyanide reagents, necessitating stringent safety protocols.

Comparative Analysis of Methods

Efficiency and Practicality

-

Epoxide Ring-Opening : High purity but low scalability due to costly oxidants.

-

Copper Catalysis : Moderate yields but excellent atom economy.

-

Cyanohydrin Route : High yields offset by hazardous reagents.

Industrial Applicability

The cyanohydrin pathway is preferred for large-scale production despite safety concerns, whereas academic settings favor copper catalysis for its modularity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural identity of 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-?

- Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ ~3.8 ppm). Infrared (IR) spectroscopy can confirm hydroxyl (3200–3600 cm⁻¹) and conjugated alkene (1630–1680 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 194.0943 (C₁₁H₁₄O₃) . Compare data with published spectra in databases like PubChem or NIST Chemistry WebBook .

Q. What are common synthetic routes for 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-?

- Answer : The compound is typically synthesized via a Wittig reaction between 3,4-dimethoxybenzaldehyde and a stabilized ylide (e.g., from ethyl triphenylphosphonium bromide). Alternatively, reduction of 3,4-dimethoxycinnamic acid derivatives (e.g., using NaBH₄ or LiAlH₄) can yield the alcohol . Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .

Q. How should researchers purify 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)- after synthesis?

- Answer : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Recrystallization from ethanol or methanol may improve purity, as the compound has a melting point of 78°C . Monitor purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What are the key physical properties of this compound relevant to experimental design?

- Answer : Key properties include a density of 1.104 g/cm³, melting point of 78°C, and predicted boiling point of 348.9°C. The compound is sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, DMSO). These properties inform solvent selection for reactions and solubility in biological assays .

Q. What storage conditions are optimal for maintaining stability?

- Answer : Store in a sealed container under dry conditions at room temperature (20–25°C). Protect from light and moisture to prevent degradation or oxidation of the propenol group .

Advanced Research Questions

Q. How can the stereochemical configuration (E/Z) of the propenol group be determined experimentally?

- Answer : Use X-ray crystallography for definitive stereochemical assignment, as demonstrated in studies of structurally related dimethoxyphenyl compounds . Alternatively, nuclear Overhauser effect (NOE) NMR experiments or circular dichroism (CD) spectroscopy can differentiate E/Z isomers based on spatial proximity of protons or chiral centers .

Q. What strategies mitigate instability of 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)- under acidic or oxidative conditions?

- Answer : Stabilize the compound by adding antioxidants (e.g., BHT) to storage solutions or conducting reactions under inert atmospheres (N₂/Ar). Avoid strong acids; instead, use buffered conditions (pH 6–8) to prevent dehydration of the alcohol group .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

- Answer : It serves as a precursor for synthesizing chalcone derivatives with potential bioactivity. For example, analogs with 3,4-dimethoxyphenyl groups have been evaluated as uterus-relaxant agents or kinase inhibitors . Functionalization of the propenol group (e.g., esterification) enhances drug-like properties .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate with reference standards to quantify impurities like unreacted aldehyde or oxidation byproducts. Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products .

Q. How can researchers assess interactions between this compound and biological targets (e.g., enzymes)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.